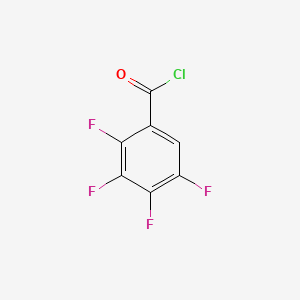

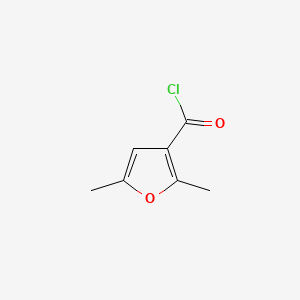

2,5-Dimethylfuran-3-carbonyl chloride

Overview

Description

“2,5-Dimethylfuran-3-carbonyl chloride” is a chemical compound that is colorless to light yellow in appearance . It is used for studies on the orientation of the furan nucleus, both by absolute and relative methods . In addition, it makes beta-substituted furans more accessible .

Synthesis Analysis

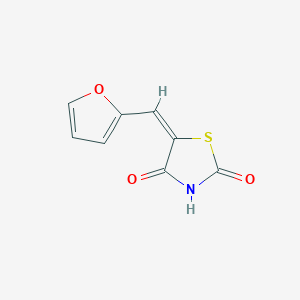

A novel series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed, synthesized, and evaluated for inhibitory activities against IDO1 . The synthesis process involves the transformation of waste carbohydrates into furan-based biofuels .

Molecular Structure Analysis

The molecular formula of “2,5-Dimethylfuran-3-carbonyl chloride” is C7H7ClO2 . Its molecular weight is 158.58 g/mol .

Chemical Reactions Analysis

The chemical reactions of “2,5-Dimethylfuran-3-carbonyl chloride” involve the transformation of waste carbohydrates into furan-based biofuels . This process is an attractive solution to energy and environmental issues .

Physical And Chemical Properties Analysis

“2,5-Dimethylfuran-3-carbonyl chloride” is a colorless to light yellow liquid . Its molecular weight is 158.58 g/mol .

Scientific Research Applications

Heterocyclic Building Blocks

“2,5-Dimethylfuran-3-carbonyl chloride” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry because of their diverse range of properties.

Studies on Orientation of the Furan Nucleus

This compound is admirably suited for studies on the orientation of the furan nucleus, both by absolute and relative methods . This can help in understanding the spatial arrangement of atoms in the furan ring and their influence on the chemical behavior of the compound.

Synthesis of Beta-Substituted Furans

“2,5-Dimethylfuran-3-carbonyl chloride” can be used to make beta-substituted furans more accessible . Beta-substituted furans are important in organic synthesis and medicinal chemistry due to their wide range of biological activities.

Furan Platform Chemicals

It can be considered as a furan platform chemical (FPC), which are directly available from biomass . FPCs are key intermediates in the synthesis of a wide range of bio-based chemicals and materials.

Large-Scale Manufacture

While not an application per se, it’s worth noting the challenges encountered when a secondary FPC, like “2,5-Dimethylfuran-3-carbonyl chloride”, moves from the lab to large-scale manufacture . Understanding these challenges can lead to improvements in the production process.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

As an acid chloride derivative, it’s likely to be highly reactive and capable of participating in a variety of chemical reactions . For instance, it may undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other types of compounds .

Action Environment

The action, efficacy, and stability of 2,5-Dimethylfuran-3-carbonyl chloride can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid and can cause severe skin burns and eye damage . It’s recommended to be stored in a dry, cool, and well-ventilated place . The compound’s reactivity might also be influenced by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

“2,5-Dimethylfuran-3-carbonyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The production of 2,5-dimethylfuran (DMF) from carbohydrate materials, which could alleviate the energy and environmental problems encountered presently, is a promising future direction . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

properties

IUPAC Name |

2,5-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORXZHVOUPMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370513 | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50990-93-7 | |

| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

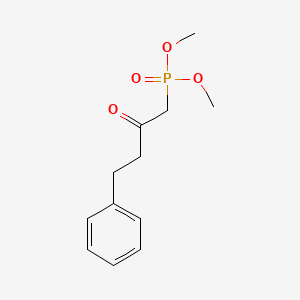

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)